molecular formula C17H10ClN3O B7727379 (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7727379
M. Wt: 307.7 g/mol
InChI Key: NKDNNYIWEHNPBU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, making them candidates for drug development.

Medicine

In medicine, compounds similar to this compound are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry

Industrially, these compounds can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: can be compared with other quinazoline derivatives such as:

Uniqueness

What sets this compound apart is its specific structural features, such as the presence of the chlorophenyl and prop-2-enenitrile moieties, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-13-7-5-11(6-8-13)9-12(10-19)16-20-15-4-2-1-3-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDNNYIWEHNPBU-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.